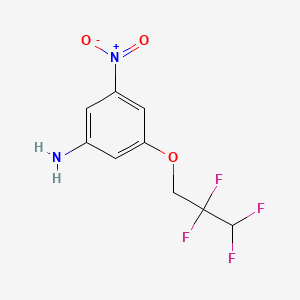

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline: is a fluorinated aromatic amine with the molecular formula C9H8F4N2O3 and a molecular weight of 268.16 g/mol . This compound is characterized by the presence of a nitro group and a tetrafluoropropoxy group attached to an aniline ring, making it a valuable building block in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline typically involves the nitration of 5-(2,2,3,3-tetrafluoropropoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The nitro group in 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline can undergo reduction to form the corresponding amine derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group and the tetrafluoropropoxy group influence the reactivity and orientation of incoming substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

Reduction: 3-Amino-5-(2,2,3,3-tetrafluoropropoxy)aniline.

Substitution: Various substituted derivatives depending on the nature of the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology and Medicine: In biological research, fluorinated compounds like this compound are studied for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: This compound is used in the development of advanced materials, including polymers and coatings, where the incorporation of fluorinated groups can improve properties such as chemical resistance, thermal stability, and hydrophobicity.

Wirkmechanismus

The mechanism of action of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline in chemical reactions involves the electron-withdrawing effects of the nitro and tetrafluoropropoxy groups. These groups influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the fluorine atoms can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Nitroaniline: Lacks the tetrafluoropropoxy group, making it less hydrophobic and less chemically stable.

5-(2,2,3,3-Tetrafluoropropoxy)aniline: Lacks the nitro group, resulting in different reactivity and applications.

4-Nitro-2-(2,2,3,3-tetrafluoropropoxy)aniline: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications.

Uniqueness: 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is unique due to the combined presence of both the nitro and tetrafluoropropoxy groups. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is a fluorinated aromatic amine characterized by its unique molecular structure, which includes a nitro group and a tetrafluoropropoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula : C9H8F4N2O3

- Molecular Weight : 268.16 g/mol

- Structure : The presence of both the nitro group and the tetrafluoropropoxy group contributes to the compound's reactivity and stability.

Chemical Reactions

This compound can undergo several chemical transformations:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.

- Substitution : The aromatic ring can participate in electrophilic substitution reactions influenced by the electron-withdrawing effects of the nitro and tetrafluoropropoxy groups.

The biological activity of this compound is largely attributed to its structural features:

- Electron-Withdrawing Effects : The nitro and tetrafluoropropoxy groups enhance the compound's ability to interact with biological targets, potentially affecting enzyme activity and receptor interactions.

- Stability and Bioavailability : The fluorinated structure may improve metabolic stability and bioavailability, making it a candidate for drug development.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar nitro-substituted anilines, compounds demonstrated varying levels of cytotoxicity against different tumor cell lines. For example, certain derivatives exhibited no significant inhibitory effects against six tumor cell lines while maintaining a good safety profile in Vero cell lines . This suggests that while some related compounds may be non-toxic, further testing is necessary to ascertain the safety of this compound.

Synthesis and Evaluation

A study focused on synthesizing a series of fluorinated compounds similar to this compound highlighted their potential as antitubercular agents. Compounds were evaluated using microdilution methods against M. tuberculosis strains. The most potent derivatives showed MIC values as low as 4 μg/mL . This underscores the importance of structural modifications in enhancing biological activity.

Inflammation Studies

Research into anti-inflammatory properties has shown that nitro-substituted compounds can inhibit key inflammatory markers such as COX-2 and IL-1β. For instance, certain derivatives demonstrated significant reductions in these markers when tested in vivo . Although specific data on this compound's anti-inflammatory effects is not yet available, its structural characteristics suggest similar potential.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-Nitroaniline | Lacks tetrafluoropropoxy group | Lower stability |

| 5-(2,2,3,3-Tetrafluoropropoxy)aniline | Lacks nitro group | Different reactivity |

| 4-Nitro-2-(2,2,3,3-tetrafluoropropoxy)aniline | Different substitution pattern | Varies in chemical behavior |

The combination of both functional groups in this compound imparts distinct properties that may enhance its applicability in pharmaceutical development.

Eigenschaften

IUPAC Name |

3-nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4N2O3/c10-8(11)9(12,13)4-18-7-2-5(14)1-6(3-7)15(16)17/h1-3,8H,4,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPGJWMGPAHCGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OCC(C(F)F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.